molecular formula C17H14Cl2N2OS2 B3401929 N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1049132-29-7

N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B3401929
CAS No.: 1049132-29-7
M. Wt: 397.3 g/mol
InChI Key: ZZRCLCFJNFXIDC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a synthetic organic compound featuring a propanamide backbone linked to a 2,4-dichlorophenyl group and a 2-methyl-4-(thiophen-2-yl)-1,3-thiazole moiety. This compound belongs to a class of thiazole derivatives often explored for pharmaceutical or agrochemical applications due to their diverse reactivity and binding properties .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS2/c1-10-20-17(14-3-2-8-23-14)15(24-10)6-7-16(22)21-13-5-4-11(18)9-12(13)19/h2-5,8-9H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCLCFJNFXIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, with the CAS number 1049132-29-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies that highlight its effectiveness in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2N2OS2C_{17}H_{14}Cl_{2}N_{2}OS_{2} with a molecular weight of approximately 366.34 g/mol. The compound features a dichlorophenyl group and a thiazole derivative, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its thiazole moiety is known for modulating enzyme activities and influencing cellular signaling pathways. The following mechanisms have been proposed based on existing literature:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, suggesting potential neuroprotective effects against neuroinflammatory conditions .
  • Anticancer Properties : Thiazole derivatives have been studied for their cytotoxic effects on cancer cell lines. The compound may induce apoptosis through the activation of intrinsic pathways and modulation of cell cycle regulators.
  • Antimicrobial Effects : Compounds with similar structures have shown antimicrobial activity against various pathogens, indicating that this compound may also possess such properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:

StudyFindings
Neuroprotective Effects A study demonstrated that thiazole derivatives could attenuate neuroinflammation by inhibiting NF-kB signaling pathways in microglial cells .
Cytotoxicity in Cancer Cells Research indicated that thiazole-based compounds exhibited significant cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity Similar thiazole compounds were effective against bacterial strains, highlighting their potential as antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(3-chlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide ():
    This analogue replaces the 2,4-dichlorophenyl group with a 3-chlorophenyl substituent. The single chlorine atom reduces steric hindrance and electron-withdrawing effects compared to the dichloro-substituted target compound. Such differences may alter solubility, metabolic stability, or receptor affinity in biological systems .

  • Propanil (N-(3,4-dichlorophenyl)propanamide) ():
    Propanil, a herbicide, shares the dichlorophenyl-propanamide backbone but lacks the thiazole-thiophene moiety. The absence of the heterocyclic system simplifies its structure, reducing molecular complexity and likely limiting its application to agrochemicals rather than pharmaceuticals .

Modifications in the Thiazole Substituents

  • N-cyclopentyl-3-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanamide (): Here, the dichlorophenyl group is replaced with a cyclopentylamine.
  • Compound 4da (N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide) ():
    This derivative introduces a hydroxyl group at the thiazole’s 4-position, increasing polarity and hydrogen-bonding capacity. Such modifications could improve aqueous solubility but may compromise bioavailability in lipid-rich environments .

Heterocyclic Core Variations

  • Pyrimidine and Triazole Analogues (): Compounds such as 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine () and 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () replace the thiazole core with pyrimidine or triazole rings. These changes significantly alter electronic properties and binding modes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a 2-amino-5-aryl-methylthiazole intermediate with chloroacetyl chloride in the presence of triethylamine and dioxane, followed by purification via recrystallization or HPLC . Key optimizations include:

  • Temperature control (20–25°C) to minimize side reactions.
  • Use of polar aprotic solvents (e.g., dioxane) to enhance reaction efficiency.
  • Post-reaction dilution with water to precipitate the product.
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting-point analysis or HPLC retention times .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O (amide I band, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • Advanced Support : X-ray crystallography (e.g., SHELX programs) for absolute configuration determination, particularly if the compound exhibits chirality or polymorphism .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar thiazole derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., dichlorophenyl vs. methoxyphenyl) and compare IC50 values in bioassays (e.g., anticancer screens) .
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability using in vitro models (e.g., Caco-2 cells) to differentiate intrinsic activity from bioavailability effects .
  • Target Identification : Employ affinity chromatography or thermal shift assays to identify binding proteins and validate mechanisms .
    • Case Study : Analogues with electron-withdrawing groups (e.g., -Cl) often show enhanced anticancer activity compared to electron-donating groups (e.g., -OCH3), likely due to improved target binding or metabolic resistance .

Q. What computational methods are suitable for predicting the binding affinity and conformational stability of this compound?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on thiazole and thiophene moieties, which often mediate π-π stacking or hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to identify flexible regions .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict reactive sites for electrophilic/nucleophilic modifications .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be addressed during structural refinement?

  • Protocol :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement Software : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered regions and anisotropic displacement parameters for heavy atoms .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to ensure geometric accuracy and resolve clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

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